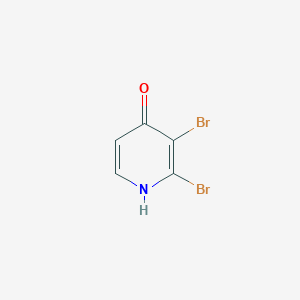
2,3-dibromo-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1H-pyridin-4-one is a heterocyclic organic compound characterized by the presence of two bromine atoms attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-1H-pyridin-4-one typically involves the bromination of pyridin-4-one. A common method includes the use of pyridinium tribromide as a brominating agent in a solvent like 1,4-dioxane. The reaction is carried out under controlled temperatures to minimize the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1H-pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyridinones and pyridines, which can be further utilized in different applications.
Scientific Research Applications
2,3-Dibromo-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 2,3-dibromo-1H-pyridin-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their substitution patterns and biological activities.
1,8-Naphthyridines: These compounds also contain a pyridine ring and exhibit diverse biological activities, making them comparable to 2,3-dibromo-1H-pyridin-4-one.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. This distinct feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C5H3Br2NO |
|---|---|
Molecular Weight |
252.89 g/mol |
IUPAC Name |
2,3-dibromo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3Br2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
InChI Key |
OUNJYPJITPZAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


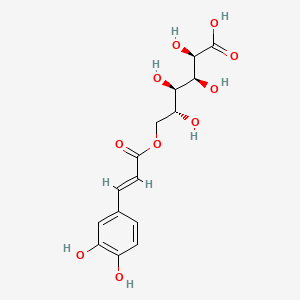

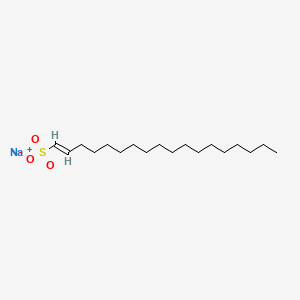
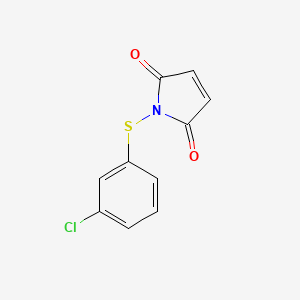
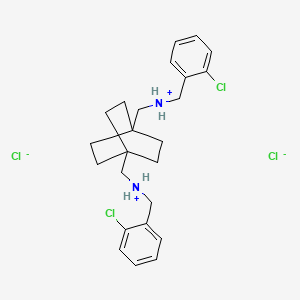
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)



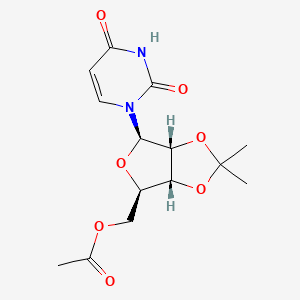

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
